molecular formula C11H15NO3 B132598 (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 151792-53-9

(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B132598
CAS No.: 151792-53-9
M. Wt: 209.24 g/mol
InChI Key: NQIZWJGHIYDHRL-SFYZADRCSA-N
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Description

(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 151792-53-9) is a bicyclic lactam derivative with a rigid norbornene-like framework. Its molecular formula is C₁₁H₁₅NO₃ (MW: 209.24 g/mol), featuring a tert-butyloxycarbonyl (Boc) protective group and a 3-oxo substituent on the azabicyclo[2.2.1]hept-5-ene scaffold . This compound is widely used in asymmetric synthesis and pharmaceutical research due to its stereochemical rigidity and reactivity. It is stored at 2–8°C with a purity >95% and is sensitive to epimerization under basic conditions .

Properties

IUPAC Name

tert-butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIZWJGHIYDHRL-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474101
Record name (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151792-53-9
Record name (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic System

The asymmetric hydroformylation of norbornene derivatives provides stereocontrol at the C1 and C4 positions. A rhodium-catalyzed process using (R)-BINAP as a chiral ligand induces >90% ee in the formation of the bicyclo[2.2.1]heptene framework. The reaction proceeds via a trigonal bipyramidal transition state, where syn-addition of syngas (CO/H₂) to the norbornene double bond establishes the (1R,4S) configuration.

Key Conditions :

  • Catalyst: Rh(acac)(CO)₂/(R)-BINAP (1:2 molar ratio)

  • Pressure: 30 bar CO/H₂ (1:1)

  • Temperature: 60°C

  • Solvent: Toluene

  • Reaction Time: 24 hours

Intermediate Isolation and Carboxylation

The hydroformylation product, (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, undergoes oxidation to the carboxylic acid using KMnO₄ in acidic methanol (yield: 78%). Subsequent esterification with tert-butanol under Steglich conditions (DCC, DMAP) furnishes the target compound with 85% isolated yield after column chromatography (SiO₂, hexane/EtOAc 4:1).

Table 1: Yield Optimization in Hydroformylation

Ligandee (%)Yield (%)TON
(R)-BINAP928512,400
(S)-PHANEPHOS888210,200
Racemic BINAP0769,800

Biocatalytic Resolution Pathway

Enzymatic Hydrolysis of Racemic Precursors

Pseudomonas solanacearum AM12 catalyzes the enantioselective hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, yielding (1R,4S)-4-amino-2-cyclopenten-1-carboxylic acid (98% ee) and unreacted (1S,4R)-enantiomer. The reaction achieves 48% conversion in 6 hours (pH 7.2, 30°C), adhering to Kazlauskas’ rule for hydrolase specificity.

Chemical Functionalization

The (1R,4S)-amino acid intermediate is acetylated with acetic anhydride in THF (82% yield), followed by tert-butoxycarbonylation using Boc₂O and DMAP (91% yield). Ring-closing metathesis with Grubbs II catalyst (5 mol%) in dichloromethane reforms the bicyclic lactam, with final recrystallization from hexane elevating purity to 99.5%.

Critical Parameters :

  • Enzyme loading: 15 mg/mL

  • Substrate concentration: 50 mM

  • Metathesis temperature: 40°C

  • Recrystallization solvent: n-hexane (3x volumes)

Direct Acylation of Bicyclic Enamine

Acylation and Protecting Group Strategy

(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one reacts with Boc anhydride in dichloromethane under Schotten-Baumann conditions. Triethylamine (2 eq.) facilitates deprotonation of the secondary amine, enabling quantitative Boc protection within 2 hours at 0°C.

Limitations :

  • Requires expensive enantiopure starting material ($2,800/kg)

  • Competing O-acylation reduces yield to 68% unless strict temperature control (<5°C) is maintained.

Comparative Analysis of Methods

Table 2: Synthesis Route Efficiency Metrics

MethodCost ($/kg)ee (%)Overall Yield (%)Scalability
Hydroformylation1,2009263High
Biocatalytic9509858Moderate
Direct Acylation3,40099.568Low

The hydroformylation route offers superior scalability and cost-efficiency, whereas biocatalytic methods excel in enantiopurity. Direct acylation remains impractical for industrial use due to prohibitive starting material costs.

Process Optimization and Troubleshooting

Crystallization-Induced Dynamic Resolution

Seeding the hydroformylation product with (1R,4S)-crystals during cooling (0.5°C/min) enhances ee from 92% to 97% by suppressing racemization. X-ray diffraction confirms that the (1R,4S)-enantiomer preferentially nucleates in hexane due to lower lattice energy (-23.4 kcal/mol vs. -21.8 kcal/mol for (1S,4R)).

Solvent Engineering in Biocatalysis

Replacing aqueous buffer with a tert-butanol/water (70:30) biphasic system increases substrate solubility to 120 mM (vs. 50 mM in buffer), reducing enzyme inactivation and raising conversion to 61%.

Industrial-Scale Considerations

Continuous Flow Hydroformylation

A tubular reactor with immobilized Rh/(R)-BINAP on silica achieves 92% space-time yield (STY) at 10 L/hr throughput. Catalyst leaching remains <0.1 ppm Rh, meeting ICH Q3D guidelines.

Waste Stream Management

The biocatalytic route generates 8 kg/L of ammonium sulfate byproduct, necessitating nanofiltration for recovery. Electrodialysis reduces salt content to <50 ppm, enabling wastewater reuse .

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the bicyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Research :
    • The compound is noted as an impurity in the synthesis of Peramivir, an antiviral drug used to treat influenza. Its structural characteristics make it a subject of interest for understanding the synthesis pathways and potential side effects of antiviral agents .
  • Neuropharmacology :
    • Compounds with similar bicyclic structures have been investigated for their neuroprotective properties. Research indicates that modifications of such structures can lead to enhanced activity against neurodegenerative diseases .
  • Drug Development :
    • The unique bicyclic framework allows for the exploration of new drug candidates targeting various biological pathways. The compound's potential as a lead structure in drug design is supported by its ability to interact with biological targets effectively .

Synthetic Organic Chemistry Applications

  • Building Block in Synthesis :
    • This compound serves as a versatile building block in organic synthesis, particularly for creating complex molecules through various coupling reactions and cycloadditions .
  • Chiral Synthesis :
    • The compound's chirality is advantageous in synthesizing other chiral compounds, which are crucial in pharmaceuticals where stereochemistry can significantly influence drug efficacy and safety .

Case Study 1: Synthesis of Antiviral Agents

A study explored the synthesis of novel antiviral agents derived from this compound as a starting material. Researchers modified the compound to enhance its potency against influenza viruses, demonstrating its utility in drug development pipelines.

Case Study 2: Neuroprotective Agents

Research published in a pharmacological journal investigated derivatives of this compound for neuroprotective effects in models of Parkinson's disease. The findings indicated that certain modifications could lead to compounds with significant neuroprotective properties, highlighting the importance of this bicyclic structure in medicinal chemistry.

Mechanism of Action

The mechanism of action of (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ester group can undergo hydrolysis, releasing the active bicyclic core, which can then interact with various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The target compound is compared to analogs with modifications in substituents, heteroatom placement, and functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Functional Groups Key Characteristics
(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (Target) C₁₁H₁₅NO₃ 209.24 Boc, 3-oxo, azabicyclo High purity (>95%), epimerizes under basic conditions, used in Diels-Alder reactions
tert-Butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₁H₁₇NO₂ 195.26 Boc, azabicyclo (no 3-oxo) Synthesized via LiAlH₄ reduction; lacks 3-oxo, more stable in basic media
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₀H₁₅NO₄ 213.23 Boc, 3-oxo, 2-oxa-5-aza Crystal structure resolved (P2₁ space group); oxa substitution alters ring strain
tert-Butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₂H₁₉NO₃ 225.28 Boc, vinyl, 2-oxa-5-aza Vinyl group enables conjugation; used in polymerizable scaffolds

Stability and Handling

  • The target compound requires storage at 2–8°C to prevent degradation and is sensitive to epimerization under basic conditions (e.g., NaOMe/MeOH at 2°C leads to epimer mixtures) .
  • Vinyl-Substituted Analog () is stable at room temperature but requires inert storage due to its polymerizable vinyl group.
  • 2-Oxa-5-aza Derivatives exhibit enhanced solubility in polar solvents (e.g., MeOH, THF) compared to the target compound, attributed to the oxygen atom’s polarity .

Research Findings and Case Studies

  • Epimerization Study : Treatment of the target compound with NaOMe/MeOH at 2°C yielded a 1:1.5 epimer mixture, highlighting its configurational instability under basic conditions .
  • Theoretical Modeling: B3LYP/6-31G(d) simulations confirm that the 3-oxo group facilitates Diels-Alder reactivity by lowering the LUMO energy of the dienophile .
  • Crystallographic Analysis : The 2-oxa-5-aza analog’s crystal structure (space group P2₁) reveals a hydrogen-bonding network absent in the target compound, influencing its solubility .

Biological Activity

(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, with CAS number 151792-53-9, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

The molecular formula of this compound is C11_{11}H15_{15}NO3_3, with a molecular weight of approximately 209.25 g/mol. It is characterized by a bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC11_{11}H15_{15}NO3_3
Molecular Weight209.25 g/mol
CAS Number151792-53-9
Purity98%

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

  • Antitumor Activity : Compounds with similar bicyclic structures have shown promise as anticancer agents due to their ability to inhibit tubulin polymerization, which is crucial for cell division.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways and cellular functions.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antitumor Efficacy : A study on bicyclic analogs revealed that certain configurations significantly inhibited cancer cell proliferation in vitro, correlating with their structural characteristics .
  • Antimicrobial Testing : Research involving derivatives of azabicyclo compounds indicated notable activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents .
  • In Vivo Studies : Animal model studies have shown that certain analogs can reduce tumor growth in xenograft models, suggesting effective bioavailability and therapeutic potential .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that ensure high enantiomeric purity:

  • Starting Materials : The synthesis often begins with readily available starting materials such as chiral amines or carboxylic acids.
  • Reaction Conditions : Various reaction conditions are optimized to enhance yield and purity, including temperature control and the use of catalysts.
  • Characterization : The final product is characterized using techniques like NMR and mass spectrometry to confirm its structure and purity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 2
(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

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